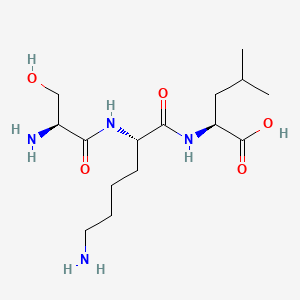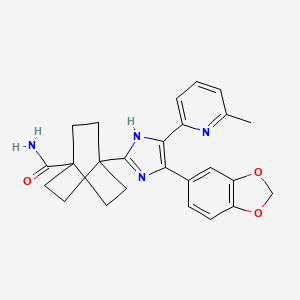
SM 16
Vue d'ensemble
Description
SM-16 is an inhibitor of activin-like kinase 5 (ALK5), also known as the TGF-β type 1 receptor (Ki = 44 nM). It is selective for ALK5 over a panel of 60 non-ALK kinases, as well as ALK1 and ALK6, at 10 µM. SM-16 inhibits TGF-β1-induced reporter activity (IC50 = 64 nM) and SMAD2/3 phosphorylation (IC50s = 160-620 nM) in vitro. In vivo, SM-16 (15 and 30 mg/kg) inhibits neointimal formation and luminal narrowing in a rat model of carotid injury. SM-16 (5 mg/kg) inhibits tumor growth in an murine malignant mesothelioma model.
SM16 is a novel Type I TGF-β signaling inhibitor.
Applications De Recherche Scientifique
Inhibition du Récepteur TGF-β
SM 16 est un puissant inhibiteur du récepteur de type 1 du TGF-β (TGF-βRI) . Il inhibe sélectivement TGF-βRI par rapport aux autres membres de la famille ALK . Cela en fait un outil précieux pour étudier le rôle de TGF-βRI dans divers processus biologiques.
Recherche sur le Cancer
Il a été démontré que this compound inhibait la croissance tumorale dans un modèle de xénogreffe chez la souris . En diminuant la phosphorylation de Smad, il perturbe les voies de signalisation qui contribuent à la croissance tumorale .
Recherche sur le Diabète
This compound a été utilisé dans la recherche sur le diabète, où il atténue l'augmentation de la signalisation TGF-β dans les vaisseaux rétiniens de rats diabétiques . Cela suggère qu'il pourrait potentiellement être utilisé dans le traitement ou la prévention de la rétinopathie diabétique.
Recherche Cardiovasculaire
This compound prévient l'épaississement intimal et le remodelage vasculaire dans un modèle de lésion par ballonnet carotidien chez le rat . Cela indique son utilisation potentielle dans l'étude et le traitement des maladies cardiovasculaires.
Études de Biodisponibilité
This compound est biodisponible par voie orale , ce qui en fait un composé pratique pour les études in vivo. Sa biodisponibilité lui permet d'être utilisé dans une variété de montages expérimentaux, y compris ceux impliquant l'administration orale.
Études de Sélectivité des Kinases
This compound a été testé sur plus de 60 kinases apparentées et non apparentées . Il a été constaté qu'il était sélectif pour Raf (IC 50 = 1 μM) et p38/SAPKa (IC 50 = 0,8 μM) . Cette sélectivité en fait un outil utile dans les études de sélectivité des kinases.
Mécanisme D'action
- These actions modify neuronal activity by affecting glutamate and GABA release in brain circuits like the prefrontal cortex and hippocampus .
- Blockade of 5-HT3 receptors and SERTs, along with stimulation of 5-HT1A and partial 5-HT1B receptors, contributes to these changes in neuronal activity .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Action Environment
Propriétés
IUPAC Name |
4-[4-(1,3-benzodioxol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl]bicyclo[2.2.2]octane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3/c1-15-3-2-4-17(27-15)21-20(16-5-6-18-19(13-16)32-14-31-18)28-23(29-21)25-10-7-24(8-11-25,9-12-25)22(26)30/h2-6,13H,7-12,14H2,1H3,(H2,26,30)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHTXZGCTPDXRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=C(N=C(N2)C34CCC(CC3)(CC4)C(=O)N)C5=CC6=C(C=C5)OCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does SM16 interact with its target and what are the downstream effects?
A1: SM16 exerts its effects by binding to the ATP binding site of TGFβRI kinase (ALK5) [, , ]. This interaction prevents phosphorylation of SMAD2/3 by TGFβRII, effectively blocking the TGFβ signaling pathway [, , , ]. This blockade disrupts TGFβ-induced effects, such as the epithelial-mesenchymal transition, suppression of antitumor immunity [], and promotion of tumor-induced immunosuppression []. SM16 also shows nanomolar inhibition of ALK4 and weak (micromolar) inhibition of Raf and p38 [].
Q2: What is the molecular formula and weight of SM16?
A2: While the provided research papers do not explicitly state the molecular formula and weight of SM16, this information can be deduced from its chemical name: 4-[4-(1,3-Benzodioxol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl]bicyclo[2.2.2]octane-1-carboxamide. Based on this, the molecular formula is C26H28N4O3 and the molecular weight is 444.53 g/mol.
Q3: What are the main findings regarding SM16's efficacy in preclinical studies?
A4: Preclinical studies demonstrate that SM16 exhibits potent antitumor activity in various mouse models of cancer, including mesothelioma [, , , ], breast cancer [, ], lung cancer [], and colorectal and pancreatic cancers []. The compound effectively inhibits tumor growth, reduces metastasis, and prevents tumor recurrence after surgical resection [, , , , , , ]. Importantly, SM16's antitumor efficacy appears to be immune-mediated, as its effects are diminished in immunodeficient mice and augmented when combined with immunotherapies [, , , , ].
Q4: Has SM16 shown any effect on cardiac function in preclinical models?
A5: Yes, a study investigating the role of SMAD2 in pressure overload found that SM16 administration preserved cardiac function in mice subjected to aortic banding []. The compound attenuated cardiomyocyte hypertrophy, improved cardiac function parameters, and prevented downregulation of SERCA2, suggesting a potential role in improving cardiomyocyte calcium handling [].
Q5: What is known about SM16's influence on the immune system?
A6: SM16 appears to modulate the immune response, primarily by interfering with TGFβ signaling, a pathway known to suppress antitumor immunity [, , ]. In preclinical models, SM16 treatment leads to:
- Enhanced IFN-γ production and antitumor cytotoxic T lymphocyte (CTL) activity in splenocytes [].
- Increased infiltration of leukocytes (macrophages, natural killer cells, CD8+ T cells) into the tumor microenvironment [, ].
- Increased expression of activation markers on tumor-infiltrating T cells, indicating enhanced activation [, ].
- Upregulation of immunostimulatory cytokines, chemokines, and endothelial adhesion molecules within the tumor, suggesting enhanced immune cell recruitment [].
- Synergistic antitumor effects when combined with immunotherapies like adenovirus expressing IFN-β (Ad.IFN-β) or HPV-E7 vaccination (Ad.E7) [, ].
Q6: What is known about SM16's stability and what are the formulation strategies employed?
A8: While the research papers don't provide detailed stability data for SM16, they highlight its successful formulation for oral delivery in preclinical studies [, , , , ]. One study specifically mentions that SM16 was administered orally through mouse chow, demonstrating its stability in this formulation [, ]. Another study investigated the impact of different carrier materials on the thermodynamic properties and recrystallization kinetics of andrographolide-solid dispersions [], showcasing efforts to enhance drug stability and solubility through formulation optimization.
Q7: What tools and resources were crucial for conducting the research on SM16?
A7: The research on SM16 involved various tools and techniques, including:
- Cell culture: Culturing various cancer cell lines allowed researchers to investigate SM16's effects on cell signaling, morphology, invasion, and response to TGFβ [, , , , ].
- Animal models: Syngeneic mouse models of different cancer types were instrumental in evaluating SM16's antitumor activity, impact on metastasis, and effects on immune cell populations [, , , , , , , ].
- Molecular biology techniques: Western blotting, real-time PCR, and flow cytometry were essential for assessing protein expression, gene expression, and immune cell populations in both in vitro and in vivo experiments [, , , , , , ].
- Immunological assays: IFN-γ ELISAs and CTL assays helped determine the functional activity of immune cells following SM16 treatment [].
- Pharmacokinetic analysis: Measuring SM16 concentration in tissues and organs provided insights into its distribution and penetration into tumor cells [].
- Computational chemistry: While not extensively discussed, one study mentioned using biacore analysis to confirm SM16's binding affinity to its target [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



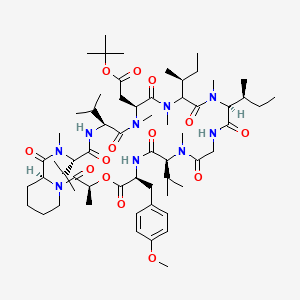
![Benzyl [(1r)-1-({(1s,2s,3s)-1-Benzyl-2-Hydroxy-4-({(1s)-1-[(2-Hydroxy-4-Methoxybenzyl)carbamoyl]-2-Methylpropyl}amino)-3-[(4-Methoxybenzyl)amino]-4-Oxobutyl}carbamoyl)-2,2-Dimethylpropyl]carbamate](/img/structure/B1680934.png)
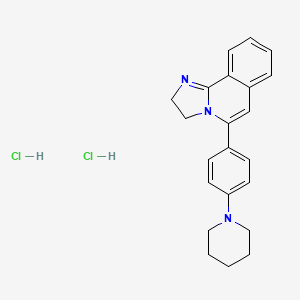
![5-[4-[2-(3,4,5-Trimethoxyphenyl)ethyl]phenyl]-2,3-dihydroimidazo[2,1-a]isoquinoline](/img/structure/B1680937.png)
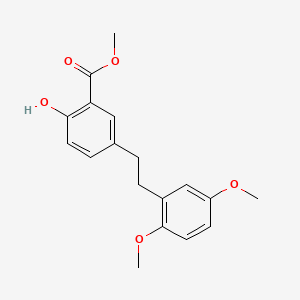

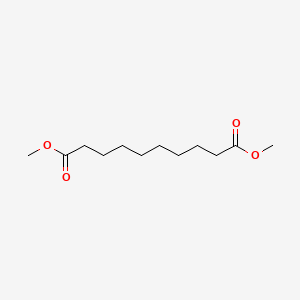
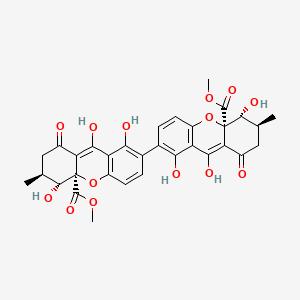
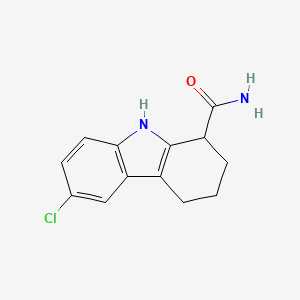
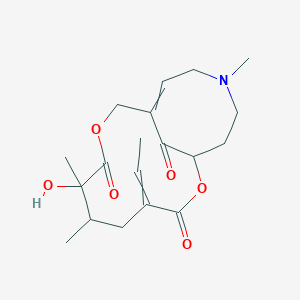
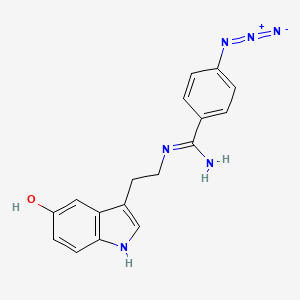
![(5s,6s)-5-Hydroxy-6-methyloctahydro-2h,5h,9h-indeno[7a,1-h]indolizin-3(4h)-one 8-oxide](/img/structure/B1680951.png)
![3-(6-Benzoyl-1,3-dioxobenzo[de]isoquinolin-2-yl)-4-hydroxybenzenesulfonamide](/img/structure/B1680953.png)
